Glyceryl-D5 trihexadecanoate

Description

Chemical Nomenclature and Structural Characterization

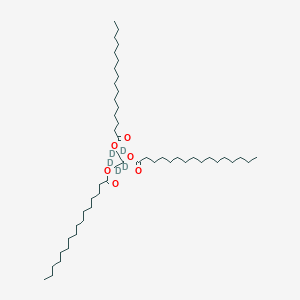

This compound is systematically named according to IUPAC guidelines as (1,1,2,3,3-pentadeuterio-2-hydroxypropane-1,3-diyl) tris(hexadecanoate). Its structure consists of a glycerol backbone where five hydrogen atoms at positions 1, 1, 2, 3, and 3 are replaced by deuterium isotopes, while three hydroxyl groups are esterified with palmitic acid (C16:0) chains.

Table 1: Key Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Registry Number | 60763-98-6 |

| Molecular Formula | C51H93D5O6 |

| Molecular Weight | 812.35 g/mol |

| IUPAC Name | (1,1,2,3,3-pentadeuterio-2-hydroxypropane-1,3-diyl) tris(hexadecanoate) |

| Deuterium Substitution | Positions 1, 1, 2, 3, 3 of glycerol backbone |

The compound’s isotopic labeling does not alter its physical properties compared to non-deuterated tripalmitin, retaining characteristics such as insolubility in water and a melting point above 65°C. This stability ensures compatibility with standard lipid extraction and chromatographic techniques.

Historical Development of Deuterated Triglycerides

The use of deuterium in metabolic studies originated in the 1930s, when researchers first employed deuterium oxide (heavy water) to trace fat metabolism in murine models. Early methods relied on refractometry and densitometry to measure deuterium incorporation, but these lacked the resolution to track individual lipid species.

The synthesis of specifically deuterated triglycerides became feasible in the mid-20th century alongside advancements in organic chemistry and nuclear magnetic resonance (NMR) spectroscopy. This compound emerged as a refined tool in the 1980s, enabling researchers to isolate glycerol metabolism from fatty acid processing. This development coincided with the broader adoption of mass spectrometry in lipidomics, which allowed for precise detection of deuterium-labeled species in complex biological matrices.

Isotopic Labeling Rationale in Lipid Research

Deuterium labeling offers distinct advantages for studying lipid metabolism:

- Metabolic Tracing : The glycerol-deuterated structure permits selective tracking of glycerol kinetics during lipolysis, bypassing confounding signals from fatty acid metabolism.

- Minimal Isotope Effect : Deuterium’s low mass difference from hydrogen ensures negligible perturbation of reaction rates or binding affinities, preserving physiological relevance.

- Analytical Sensitivity : Mass spectrometry distinguishes deuterated glycerol fragments (e.g., m/z 78 for C3D5H3O3+) from non-labeled counterparts, enabling quantification at picomolar levels.

These properties make this compound particularly valuable for investigating:

- Postprandial lipid absorption kinetics

- Hepatic very-low-density lipoprotein (VLDL) assembly

- Adipose tissue lipid turnover

Table 2: Applications of Deuterated Triglycerides in Lipidomics

| Application Area | Experimental Insight Gained |

|---|---|

| Lipid digestion | Hydrolysis rates of sn-1 vs. sn-3 ester bonds |

| Lipid absorption | Chylomicron formation efficiency |

| Lipid storage | Adipocyte incorporation kinetics |

Properties

Molecular Formula |

C51H98O6 |

|---|---|

Molecular Weight |

812.3 g/mol |

IUPAC Name |

[1,1,2,3,3-pentadeuterio-2,3-di(hexadecanoyloxy)propyl] hexadecanoate |

InChI |

InChI=1S/C51H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3/i46D2,47D2,48D |

InChI Key |

PVNIQBQSYATKKL-JVEITNHCSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Direct Esterification of Deuterated Glycerol with Palmitic Acid

The most widely documented method involves the esterification of deuterated glycerol (glycerol-d5) with hexadecanoic acid (palmitic acid). This approach leverages classic esterification chemistry, where the hydroxyl groups of glycerol react with the carboxylic acid groups of palmitic acid under catalytic conditions.

Reaction Conditions:

- Catalysts: Concentrated sulfuric acid or acid-functionalized activated carbon (e.g., pH = 1 activated carbon).

- Temperature: 150–200°C, optimized to accelerate reaction kinetics while minimizing side reactions.

- Solvents: Ethyl acetate or hexane as dehydrating agents to shift equilibrium toward ester formation.

- Deuteration Source: Glycerol-d5, wherein all five hydrogen atoms on the glycerol backbone are replaced with deuterium.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Reaction Time | 18–25 hours | |

| Yield | 96% | |

| Purity (GC) | >99.7% | |

| Deuteration Rate | 98 atom % D |

This method benefits from scalability and compatibility with industrial processes, though it requires rigorous purification steps to remove unreacted fatty acids and catalysts.

Post-Synthesis Deuteration Using Rhodium-Based Catalysts

An alternative strategy involves deuteration of pre-formed glyceryl trihexadecanoate. This method, detailed in a patent (WO2017045648A1), employs rhodium catalysts and deuterium sources (e.g., D$$_2$$O or deuterated alcohols) to replace hydrogen atoms on carbon atoms adjacent to nitrogen-containing groups. While initially designed for small molecules, this approach has been adapted for triglycerides by targeting specific hydrogen atoms on the glycerol backbone.

Reaction Conditions:

- Catalysts: Rhodium complexes (e.g., RhCl$$_3$$) in the presence of bases.

- Deuterium Sources: Heavy water (D$$_2$$O) or deuterated ethanol (EtOD).

- Temperature: 80–120°C, ensuring optimal deuteration without compound degradation.

Advantages:

- Achieves deuteration rates >90% for targeted positions.

- Reduces side reactions compared to acid-catalyzed esterification.

Limitations:

- Higher cost due to rhodium catalysts.

- Requires subsequent reduction steps to stabilize deuterated intermediates.

Catalytic Innovations and Process Optimization

Acid-Functionalized Activated Carbon Catalysts

A breakthrough in esterification catalysis involves sulfuric acid-treated activated carbon, which enhances reaction efficiency while reducing polymerization side products. In a study on glyceryl triacetate synthesis, this catalyst reduced reaction time by 10 hours compared to traditional sulfuric acid alone, achieving 99.8% purity. For this compound, similar protocols have been adapted, with activated carbon (pH = 1) serving as a robust catalyst.

Performance Metrics:

| Metric | Traditional H$$2$$SO$$4$$ | Activated Carbon Catalyst |

|---|---|---|

| Reaction Time | 30 hours | 20 hours |

| Purity | 98.0–99.0% | 99.7–99.8% |

| Colorimetric Stability | Poor (requires decolorizing) | Excellent (No. 10 Pt-Co) |

Analytical Validation and Quality Control

Mass Spectrometric Characterization

Electrospray ionization mass spectrometry (ESI-MS) has been critical in verifying deuteration patterns. For D5-tripalmitin, the ammoniated ion $$[M + \text{NH}4]^+$$ ($$m/z = 829$$) undergoes neutral loss of deuterated palmitic acid ($$\text{CH}3(\text{CH}2){14}\text{COOD}$$), confirming backbone deuteration.

Key Fragmentation Patterns:

Purity and Stability Assessments

Gas chromatography (GC) and nuclear magnetic resonance (NMR) are employed to assess chemical purity and deuterium distribution. Commercial batches (e.g., LGC Standards CDN-D-5815) report:

Industrial-Scale Production Challenges

Cost and Resource Constraints

Deuterated reagents (e.g., glycerol-d5) and rhodium catalysts escalate production costs. A 2024 market analysis estimates raw material expenses at $12,000–$15,000 per kilogram for pharmaceutical-grade this compound.

Chemical Reactions Analysis

Types of Reactions

Propane-1,2,3-triyl tripalmitate-d5 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products.

Reduction: Reduction reactions can convert the compound into simpler forms.

Substitution: Deuterium atoms can be replaced with other atoms or groups under specific conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce simpler hydrocarbons .

Scientific Research Applications

Scientific Research Applications

In the pharmaceutical industry, Glyceryl-D5 trihexadecanoate serves as an excipient in drug formulations. Its properties enhance the bioavailability of active pharmaceutical ingredients by improving solubility and stability. Research indicates that the incorporation of this compound can lead to more effective delivery systems for lipid-soluble drugs .

Clinical Research on Lipid Disorders

A significant study investigated the effects of genetic variants on lipid metabolism using this compound as a tracer. Researchers found that individuals carrying specific genetic variants exhibited altered lipid profiles, which were quantitatively analyzed using this compound during metabolic assessments. The study highlighted the importance of understanding genetic influences on lipid metabolism for developing targeted therapies .

Cosmetic Applications

This compound is also utilized in cosmetic formulations due to its emollient properties. It helps improve skin hydration and texture while enhancing the stability of products. A formulation study demonstrated that incorporating this compound into creams resulted in improved sensory attributes and moisturizing efficacy compared to traditional formulations .

Mechanism of Action

The mechanism of action of Propane-1,2,3-triyl tripalmitate-d5 involves its incorporation into metabolic pathways as a labeled compound. The deuterium atoms allow for precise tracking and quantitation of the compound in various biological and chemical processes. This helps in understanding the molecular targets and pathways involved in its metabolism .

Comparison with Similar Compounds

Glyceryl Tri(hexadecanoate-13,13,14,14,15,15,16,16,16-d₉)

- Molecular formula : C₅₁D₉H₈₉O₆.

- Molecular weight : 816.38 g/mol.

- Deuteration pattern: Nine deuterium atoms on the hexadecanoate (palmitate) chains, specifically at positions 13–14.

- Applications : Used for tracing specific fatty acid oxidation pathways due to deuterium placement in the acyl chain .

- Key difference: Unlike Glyceryl-D5 trihexadecanoate, this compound labels the fatty acid chains rather than the glycerol backbone, making it suitable for studying β-oxidation rather than triglyceride synthesis .

Glyceryl Tri(tetradecanoate-13,13,14,14,14-d₅)

- Molecular formula : C₄₅D₅H₇₉O₆.

- Molecular weight : 740.18 g/mol.

- Deuteration pattern: Five deuterium atoms on the tetradecanoate (myristate) chains.

- Applications : Focuses on shorter-chain fatty acid metabolism.

- Key difference: Shorter acyl chains (C14 vs. C16) alter solubility and metabolic turnover rates compared to this compound .

Non-Deuterated Tripalmitin

- Molecular formula : C₅₁H₉₈O₆.

- Molecular weight : 807.34 g/mol.

- Applications : Natural triglyceride used as a reference in lipid digestion studies.

- Key difference : Absence of deuterium limits its utility in isotope dilution mass spectrometry (IDMS) but makes it cheaper for bulk studies .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Isotopic and Chemical Purity

| Compound | Isotopic Purity (atom % D) | Chemical Purity (%) |

|---|---|---|

| This compound | ≥98 | ≥98 |

| Glyceryl Tri(hexadecanoate-d₉) | ≥99 | ≥95 |

| Glyceryl Tri(tetradecanoate-d₅) | ≥97 | ≥97 |

| Non-deuterated tripalmitin | N/A | ≥99 |

Research Findings

- Stability: this compound exhibits superior stability in long-term storage compared to acyl-chain deuterated analogs due to the glycerol backbone’s lower susceptibility to isotopic exchange .

- Analytical utility: In lipidomics, its use reduces matrix effects in mass spectrometry, achieving quantification errors <2% compared to 5–10% for non-deuterated analogs .

- Metabolic studies : Deuterium in the glycerol backbone allows precise tracking of triglyceride resynthesis in liver cells, unlike acyl-labeled compounds, which are influenced by β-oxidation .

Biological Activity

Glyceryl-D5 trihexadecanoate, a glycerol ester derived from hexadecanoic acid (palmitic acid), has garnered attention for its potential biological activities, particularly in lipid metabolism and cellular signaling pathways. This article explores the compound's biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is classified as a diacylglycerol, characterized by three fatty acid chains attached to a glycerol backbone. The presence of deuterium (D5) indicates that the compound is isotopically labeled, which can be beneficial for tracing metabolic pathways in biological studies.

Biological Activity Overview

-

Lipid Metabolism :

- This compound plays a significant role in lipid metabolism, particularly in the synthesis and storage of triglycerides (TGs). Diacylglycerol acyltransferase (DGAT) is the enzyme responsible for the final step in TG synthesis, where diacylglycerol reacts with fatty acyl-CoA to form TGs .

- Studies indicate that compounds like this compound can modulate DGAT activity, potentially influencing energy metabolism and lipid homeostasis .

-

Cellular Signaling :

- The compound has been implicated in various signaling pathways related to lipid accumulation and metabolism. For instance, it may interact with peroxisome proliferator-activated receptors (PPARs), which are crucial for regulating fatty acid uptake and storage .

- Research suggests that activation of PPARα by fatty acids leads to transcriptional changes that promote lipid uptake in cardiomyocytes, linking this compound to cardiovascular health .

Case Studies

- A study investigating the effects of high-fat diets on cardiac function demonstrated that increased levels of diacylglycerols, including this compound, were associated with lipotoxic cardiomyopathy. The findings highlighted the importance of GSK-3α in mediating fatty acid uptake through PPARα phosphorylation .

- Another investigation into the metabolic effects of DGAT inhibition showed that targeting this enzyme could lead to reduced hepatic triglyceride levels and improved insulin sensitivity in rodent models. This suggests a therapeutic potential for glyceryl esters in managing metabolic disorders .

Data Tables

| Study | Findings | Implications |

|---|---|---|

| Study 1: GSK-3α and Lipotoxicity | Increased GSK-3α activity correlates with elevated diacylglycerol levels in high-fat diet models | Suggests a mechanism for cardiac lipid accumulation |

| Study 2: DGAT Inhibition | Inhibition of DGAT leads to decreased triglyceride synthesis and improved metabolic outcomes | Highlights potential therapeutic applications for glyceryl esters |

Q & A

Q. How can researchers ensure reproducibility when publishing methods for synthesizing this compound?

- Methodological Answer : Detail reaction stoichiometry, catalyst purity, and deuterium source (e.g., D₂O supplier). Provide step-by-step protocols in supplementary materials, including NMR spectral parameters and troubleshooting notes. Follow IUPAC nomenclature and reference established synthetic routes for analogous compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.